N-(4-Chlorophenyl)trifluoroacetimidoyl chloride, 92%

Descripción general

Descripción

Synthesis Analysis

Trifluoroacetimidoyl halides, including N-(4-Chlorophenyl)trifluoroacetimidoyl chloride, are considered potent trifluoromethyl synthons used to construct a wide variety of trifluoromethyl-containing compounds and trifluoromethyl-substituted N-heterocycles . The Yuan group developed an Arbuzov-type strategy for the preparation of 1-(N-aryl/alkyl amino)-2,2,2-trifluoroethylphosphonates, which was realized by the reaction of trialkyl phosphite with trifluoroacetimidoyl chlorides followed by subsequent reduction in the presence of sodium cyanoborohydride .Molecular Structure Analysis

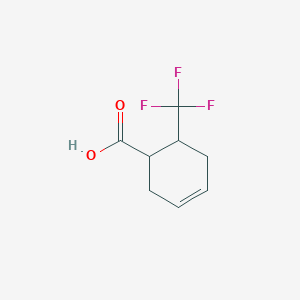

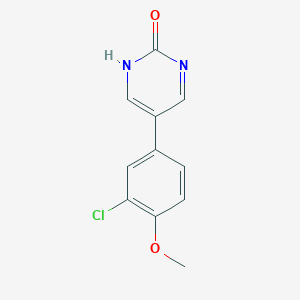

The molecular structure of N-(4-Chlorophenyl)trifluoroacetimidoyl chloride is characterized by a trifluoroacetimidoyl group attached to a 4-chlorophenyl group. This structure allows it to participate in various chemical reactions, contributing to its wide range of applications.Chemical Reactions Analysis

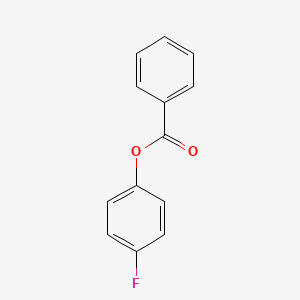

Trifluoroacetimidoyl halides, including N-(4-Chlorophenyl)trifluoroacetimidoyl chloride, have been used in two different reaction modes, namely, coupling and annulation reactions, to construct valuable trifluoromethyl-containing molecules . For example, the synthesis of diverse N-substituted trifluoroacetimidoyl aryl ketones was achieved by 1,3-dimethylimidazolium iodide-catalyzed aroylation of trifluoroacetimidoyl chlorides with aromatic aldehydes .Mecanismo De Acción

Target of Action

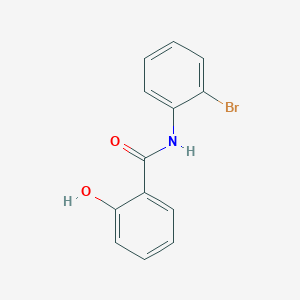

Similar compounds, such as n-(4-chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide, have been found to interact with the vascular endothelial growth factor receptor 1 (vegfr1) in humans . VEGFR1 plays a crucial role in angiogenesis, a process that allows the growth of new blood vessels from pre-existing ones, which is essential for the growth and metastasis of cancer cells .

Mode of Action

It’s worth noting that similar compounds often interact with their targets by binding to them, thereby inhibiting their function or modulating their activity . This interaction can lead to changes in the cellular processes controlled by these targets.

Biochemical Pathways

Compounds with similar structures have been found to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that such compounds may affect a wide range of biochemical pathways.

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound, its distribution within the body, its metabolism, and its eventual elimination from the body .

Result of Action

Similar compounds have been found to exhibit a range of biological activities, suggesting that they may have diverse molecular and cellular effects .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of similar compounds .

Direcciones Futuras

Trifluoroacetimidoyl halides, including N-(4-Chlorophenyl)trifluoroacetimidoyl chloride, have found extensive applications in the fields of organic synthesis, pharmaceuticals, agrochemicals, and materials science . Future research will likely continue to explore their synthetic applications and potentials in the construction of valuable trifluoromethyl-containing molecules .

Propiedades

IUPAC Name |

N-(4-chlorophenyl)-2,2,2-trifluoroethanimidoyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl2F3N/c9-5-1-3-6(4-2-5)14-7(10)8(11,12)13/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAAZIJYCZQYEIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N=C(C(F)(F)F)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl2F3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-chlorophenyl)-2,2,2-trifluoroethanecarbonimidoyl chloride | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Chloro-9-morpholino-5H-benzo[a]phenoxazin-5-one](/img/structure/B6285918.png)

![1-[2-Methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]ethanone](/img/structure/B6285926.png)

![[2-(1H-Indol-3-yl)ethyl][(3-methylthiophen-2-yl)methyl]amine hydrochloride](/img/structure/B6285929.png)

![4-{[(1E)-(2-Hydroxy-3-methoxyphenyl)methylene]amino}benzonitrile; >90%](/img/structure/B6285933.png)